DMH4

描述

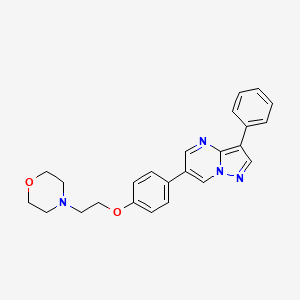

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-2-4-20(5-3-1)23-17-26-28-18-21(16-25-24(23)28)19-6-8-22(9-7-19)30-15-12-27-10-13-29-14-11-27/h1-9,16-18H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZQZGSPYYHTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=CC=C5)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416187 | |

| Record name | 4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515880-75-8 | |

| Record name | 4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMH4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of DMH4 on VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of DMH4, a small molecule inhibitor, on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This compound demonstrates potent and selective inhibition of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation. This document details the molecular interactions, downstream signaling consequences, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cardiovascular disease, and drug discovery.

Introduction to VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal players in both physiological and pathological angiogenesis. Under normal physiological conditions, angiogenesis is essential for processes such as embryonic development, wound healing, and the female reproductive cycle. However, in pathological states, particularly in cancer, uncontrolled angiogenesis is a hallmark of tumor growth and metastasis. Tumors secrete VEGF to stimulate the formation of new blood vessels, which supply the necessary nutrients and oxygen for their expansion.

VEGFR-2 is a receptor tyrosine kinase (RTK) expressed predominantly on the surface of vascular endothelial cells. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a critical target for anti-cancer therapies. Small molecule inhibitors that target the ATP-binding pocket of the VEGFR-2 kinase domain have proven to be an effective strategy to disrupt these pathological processes.

This compound: A Selective VEGFR-2 Kinase Inhibitor

This compound (4-(4-(2,6-dichlorophenyl)piperazin-1-yl)benzonitrile) is a potent and selective small molecule inhibitor of VEGFR-2. Its mechanism of action centers on the direct inhibition of the receptor's kinase activity, thereby blocking the initiation of the downstream signaling cascade.

Direct Inhibition of VEGFR-2 Phosphorylation

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, a critical step for its activation. This inhibitory effect has been demonstrated through in vitro kinase assays and cellular assays. Western blot analysis has shown that treatment with this compound effectively blocks the phosphorylation of VEGFR-2 in various cell lines, including non-small-cell lung cancer (NSCLC) cells.[1]

Quantitative Data on this compound Activity

The potency and selectivity of a kinase inhibitor are critical parameters for its therapeutic potential. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) against the primary target and a panel of other kinases.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| VEGFR-2 (KDR) | [Data not available in search results] |

| Kinase X | [Data not available in search results] |

| Kinase Y | [Data not available in search results] |

| Kinase Z | [Data not available in search results] |

Note: Specific IC50 values for this compound against VEGFR-2 and a broader kinase panel were not available in the provided search results. This table serves as a template for where such data would be presented.

Impact on Downstream Signaling Pathways

By inhibiting VEGFR-2 phosphorylation, this compound effectively abrogates the activation of its downstream signaling pathways, which are crucial for the various cellular responses involved in angiogenesis. The two major signaling cascades initiated by VEGFR-2 are the PLCγ-PKC-Raf-MEK-ERK pathway and the PI3K/Akt pathway.

Inhibition of the PLCγ-PKC-Raf-MEK-ERK Pathway

Upon VEGFR-2 activation, Phospholipase C gamma (PLCγ) is recruited to the phosphorylated receptor and is itself phosphorylated. This leads to the activation of Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (also known as the MAPK) signaling cascade. This pathway is a primary driver of endothelial cell proliferation. This compound, by preventing the initial VEGFR-2 phosphorylation, is expected to block the entire cascade.

Inhibition of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of VEGFR-2. Activated VEGFR-2 recruits and activates PI3K, which in turn leads to the phosphorylation and activation of Akt. The PI3K/Akt pathway is primarily involved in promoting endothelial cell survival and migration. By blocking VEGFR-2 activation, this compound is anticipated to suppress this pro-survival and pro-migratory signaling.

Cellular Effects of this compound

The inhibition of VEGFR-2 and its downstream signaling pathways by this compound translates into significant anti-angiogenic effects at the cellular level.

Inhibition of Endothelial Cell Proliferation

By blocking the pro-proliferative ERK/MAPK pathway, this compound is expected to inhibit the proliferation of endothelial cells, a fundamental step in the formation of new blood vessels.

Inhibition of Endothelial Cell Migration

The migration of endothelial cells is a prerequisite for the sprouting of new capillaries. This compound's inhibition of the PI3K/Akt pathway is predicted to impair the migratory capacity of these cells.

Inhibition of Tube Formation

In vitro tube formation assays, where endothelial cells are cultured on a basement membrane matrix, are a key model for studying angiogenesis. This compound is expected to inhibit the ability of endothelial cells to form these capillary-like structures.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on VEGFR-2.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), this compound, 96-well plates, plate reader.

-

Procedure: a. Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-2, and the substrate in each well of a 96-well plate. b. Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Detect the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining. g. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of VEGFR-2 Phosphorylation

This assay is used to confirm the inhibitory effect of this compound on VEGFR-2 phosphorylation in a cellular context.

Protocol:

-

Cell Culture and Treatment: a. Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach 80-90% confluency. b. Serum-starve the cells for a few hours to reduce basal receptor phosphorylation. c. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time. d. Stimulate the cells with recombinant human VEGF-A for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.

-

Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). e. As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total VEGFR-2. f. Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Endothelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on cell proliferation.

Protocol:

-

Cell Seeding and Treatment: a. Seed HUVECs in a 96-well plate at a specific density and allow them to adhere overnight. b. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. c. Incubate the cells for a defined period (e.g., 24-72 hours).

-

MTT Incubation and Formazan Solubilization: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2 that exerts its anti-angiogenic effects by directly blocking the kinase activity of the receptor. This inhibition leads to the suppression of key downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and PI3K/Akt pathways, which are essential for endothelial cell proliferation, migration, and survival. The detailed mechanisms and experimental protocols outlined in this technical guide provide a solid foundation for further research and development of this compound and other VEGFR-2 inhibitors as potential therapeutic agents for the treatment of cancer and other angiogenesis-dependent diseases. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

An In-depth Technical Guide to 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of LY294002, a potent and widely studied inhibitor of phosphoinositide 3-kinases (PI3Ks).

Chemical Structure and Properties

LY294002 is a synthetic, morpholine-containing organic compound.[1] Its chemical structure is based on the flavonoid quercetin.[2] The morpholine ring is a key feature of its structure.[3]

Chemical Name: 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one[4] Synonyms: LY-294002, NSC-697286, SF-1101[4] Chemical Class: Chromone[4]

Table 1: Physicochemical Properties of LY294002

| Property | Value | Reference |

| CAS Number | 154447-36-6 | [5] |

| Molecular Formula | C₁₉H₁₇NO₃ | [5] |

| Molecular Weight | 307.3 g/mol | [5] |

| Purity | ≥ 98% | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [6] |

Mechanism of Action and Biological Activity

LY294002 is a potent, reversible, and ATP-competitive inhibitor of all isoforms of class I PI3K (α, β, γ, and δ).[7][8] It exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of PI3K.[8] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[9][10][11][12]

Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, including cancer.[10][13] By inhibiting PI3K, LY294002 effectively blocks the downstream signaling cascade, leading to the inactivation of Akt/PKB. This, in turn, can inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines.[7][8]

While LY294002 is widely used as a PI3K inhibitor, it is important to note that it is not entirely specific and can inhibit other kinases, such as mTOR, DNA-PK, casein kinase 2 (CK2), and Pim-1.[7]

Table 2: In Vitro Biological Activity of LY294002

| Target | IC₅₀ | Cell Line/Assay Conditions | Reference |

| PI3Kα | 0.5 µM | Radiometric assay, purified recombinant enzyme | [7] |

| PI3Kδ | 0.57 µM | Radiometric assay, purified recombinant enzyme | [7] |

| PI3Kβ | 0.97 µM | Radiometric assay, purified recombinant enzyme | [7] |

| Overall PI3K | 1.4 µM | [1] | |

| CK2 | 98 nM | Kinase selectivity screening | [7] |

Signaling Pathway

LY294002 primarily targets the PI3K/Akt/mTOR signaling pathway. The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage prevents the recruitment and subsequent activation of Akt, a key downstream effector.

Caption: The inhibitory action of LY294002 on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Here are detailed methodologies for key experiments involving LY294002.

4.1. In Vitro PI3K Inhibition Assay (Radiometric)

This protocol is adapted from methods used to determine the IC₅₀ values of PI3K inhibitors.[7][14]

-

Objective: To quantify the inhibitory effect of LY294002 on PI3K activity.

-

Materials:

-

Purified, recombinant PI3K enzyme (e.g., p110α/p85α).

-

LY294002 stock solution (in DMSO).

-

Kinase reaction buffer.

-

ATP (with a radiolabeled ATP tracer, e.g., [γ-³²P]ATP).

-

PIP2 substrate.

-

PBS.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of LY294002 in the kinase reaction buffer.

-

In a reaction plate, add the purified PI3K enzyme to each well.

-

Add the different concentrations of LY294002 to the wells. Include a vehicle control (DMSO only).

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and radiolabeled ATP.

-

Incubate the reaction mixture for 1 hour at room temperature (24°C).[7][14]

-

Transfer the reaction mixture to a filter membrane that captures the phosphorylated PIP3.

-

Wash the membrane to remove unincorporated radiolabeled ATP.

-

Quantify the amount of radiolabeled PIP3 on the membrane using a scintillation counter.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

4.2. Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the effect of LY294002 on Akt phosphorylation in a cell-based assay.

Caption: A typical workflow for Western blot analysis.

-

Objective: To determine if LY294002 treatment leads to a decrease in the phosphorylation of Akt at key residues (e.g., Ser473).

-

Materials:

-

Cell line of interest.

-

Cell culture medium and supplements.

-

LY294002.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA).

-

Laemmli sample buffer.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membrane (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-Akt (Ser473) and anti-total-Akt).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of LY294002 for a specified time. Include a vehicle control.

-

Protein Extraction: Lyse the cells on ice using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[15]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating.[15]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer for 1 hour at room temperature.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C with gentle agitation.[17]

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]

-

Washing: Repeat the washing steps.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[18]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.

-

4.3. Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of LY294002 on cell viability and proliferation.[6]

-

Objective: To measure the dose-dependent effect of LY294002 on the proliferation of a cancer cell line.

-

Materials:

-

Cell line of interest.

-

96-well plates.

-

LY294002.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[6]

-

Treat the cells with a range of concentrations of LY294002. Include a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.[6]

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control.

-

References

- 1. LY294002 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. stemcell.com [stemcell.com]

- 6. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Molecular insights and targeted therapies are transforming breast cancer treatment | EurekAlert! [eurekalert.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

The Biological Frontier of Pyrazolo[1,5-a]pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic system has been the focus of intensive research, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the significant biological activities of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways implicated in tumor growth, proliferation, and survival. Notably, these compounds have been developed as potent inhibitors of various protein kinases, including Tropomyosin receptor kinases (Trks) and FMS-like tyrosine kinase 3 (FLT3).

Tropomyosin Receptor Kinase (Trk) Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of Trk fusion proteins, which are oncogenic drivers in a wide range of tumors. Pyrazolo[1,5-a]pyrimidines have been identified as a prominent framework for the development of potent Trk inhibitors.

Signaling Pathway:

Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation and subsequent pathway activation.

Quantitative Data: Anticancer Activity (Trk Inhibition)

| Compound ID | Target | Cell Line | IC50 (nM) | Reference |

| Larotrectinib | TrkA, TrkB, TrkC | Various | <10 | [1] |

| Entrectinib | TrkA, TrkB, TrkC | Various | <10 | [1] |

| Compound 28 | TrkA, TrkB, TrkC | - | 0.17, 0.07, 0.07 | [1] |

| Compound 36 | TrkA, TrkB, TrkC | - | 1.4, 2.4, 1.9 | [1] |

| Compound 42 | TrkA | KM12 | 87 | [1] |

| Compound 43 | TrkA | - | Sub-micromolar | [1] |

| Compound 44 | TrkA | MCF7, HepG2, HCT116 | 64 | [1] |

| Compound 47 | TrkA | MCF7, HepG2, HCT116 | 47 | [1] |

Experimental Protocol: Trk Kinase Inhibition Assay (Biochemical)

A common method to determine the inhibitory activity of compounds against Trk kinases is a biochemical assay that measures the phosphorylation of a substrate.

-

Reagents and Materials:

-

Recombinant human TrkA, TrkB, or TrkC kinase domain.

-

ATP and a suitable kinase substrate (e.g., a synthetic peptide).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

-

384-well plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions, the kinase, and the substrate in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence using a plate reader.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a dose-response curve.

-

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Internal tandem duplication (ITD) mutations in the FLT3 receptor are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. This makes FLT3-ITD a prime therapeutic target. Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent FLT3-ITD inhibitors.

Signaling Pathway:

FLT3-ITD results in constitutive, ligand-independent dimerization and activation of the FLT3 receptor, leading to the activation of downstream signaling pathways, including STAT5, PI3K/Akt, and MAPK, which drive uncontrolled proliferation and survival of leukemic cells. Pyrazolo[1,5-a]pyrimidine inhibitors block the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling.

Quantitative Data: Anticancer Activity (FLT3-ITD Inhibition)

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 4d | VEGFR-2 | HepG2 | 0.14 | [2] |

| Compound 4d | VEGFR-2 | MCF-7 | 0.72 | [2] |

| Compound 4d | VEGFR-2 | A549 | 2.33 | [2] |

| Compound 4c | VEGFR-2 | A549 | 1.13 | [2] |

| Compound 4e | VEGFR-2 | MCF-7 | 0.22 | [2] |

| Lead Compound | - | PC3 | 1.24 | [2] |

| Doxorubicin | Topo II | HepG2 | 3.67 | [2] |

| Doxorubicin | Topo II | MCF-7 | - | [2] |

| Doxorubicin | Topo II | A549 | 2.28 | [2] |

Experimental Protocol: FLT3-ITD Cellular Phosphorylation Assay

This assay measures the inhibition of FLT3-ITD autophosphorylation in a cellular context.

-

Cell Culture:

-

Use a human AML cell line endogenously expressing FLT3-ITD (e.g., MV4-11) or a cell line engineered to express FLT3-ITD.

-

Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Compound Treatment:

-

Seed the cells in 96-well plates.

-

Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives for a specific duration (e.g., 2-4 hours).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

ELISA for Phospho-FLT3:

-

Use a sandwich ELISA kit specific for the phosphorylated form of FLT3.

-

Coat a microplate with a capture antibody that binds to total FLT3.

-

Add the cell lysates to the wells and incubate.

-

Add a detection antibody that specifically recognizes phosphorylated FLT3, conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

-

Measure the signal using a plate reader.

-

Calculate the percentage of inhibition of FLT3 phosphorylation for each compound concentration and determine the IC50 value.

-

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents.

Mechanism of Action:

The precise mechanisms of antimicrobial action for many pyrazolo[1,5-a]pyrimidine derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms. For instance, some derivatives have been shown to inhibit MurA, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Quantitative Data: Antimicrobial Activity (MIC)

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 3i | B. subtilis | 312 µM | [3] |

| Compound 4c | E. coli | 1.95 | [4] |

| Compound 4b | E. coli | 1.95 | [4] |

| Compound 4i | E. cloacae | 7.81 | [4] |

| Derivatives 6, 9a, 10a | Various bacteria | 0.187 - 0.50 | [5] |

| Compound 3a | Gram-positive strains | 0.125 | [5] |

| Compound 3a | Gram-negative bacteria | 0.062 - 0.25 | [5] |

| Compound 14a, 14f | K. pneumoniae, S. aureus | 125 - 250 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This standard method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

-

Inoculum Preparation:

-

Grow the bacterial or fungal strain overnight in a suitable broth medium.

-

Dilute the culture to a standardized concentration (e.g., 1 x 10^5 to 1 x 10^6 CFU/mL).

-

-

Broth Microdilution:

-

Prepare two-fold serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

MBC Determination:

-

Take an aliquot from the wells that show no visible growth (at and above the MIC).

-

Plate the aliquots onto an agar medium that does not contain the test compound.

-

Incubate the plates under appropriate conditions.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

-

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators and pathways.

Mechanism of Action:

The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Signaling Pathway:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering a signaling cascade that leads to the activation of NF-κB and MAPK pathways. This results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Pyrazolo[1,5-a]pyrimidines can interfere with this cascade at various points, leading to a reduction in the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 13i | LPS-induced NF-κB inhibition (THP-1 cells) | <50 | [7] |

| Compound 16 | LPS-induced NF-κB inhibition (THP-1 cells) | <50 | [7] |

| Compound 26 | LPS-induced NF-κB inhibition (THP-1 cells) | 49.3 | [7] |

| Compound 58c | LPS-induced NF-κB inhibition (THP-1 cells) | 39.1 | [7] |

| 11 Compounds | LPS-induced NF-κB inhibition (THP-1 cells) | 4.8 - 30.1 | [7] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

-

Animals:

-

Use male Wistar or Sprague-Dawley rats of a specific weight range.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the pyrazolo[1,5-a]pyrimidine derivatives orally or intraperitoneally at various doses.

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

-

Induction of Edema:

-

One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

The formula for calculating the percentage of inhibition is:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers dedicated to advancing the development of this important class of compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective pyrazolo[1,5-a]pyrimidine-based drugs with improved therapeutic profiles.

References

- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH4, or Dorsomorphin Homologue 4, is a small molecule inhibitor that has been investigated for its role in cellular signaling pathways. While initially explored in the context of Bone Morphogenetic Protein (BMP) signaling due to its structural similarity to other dorsomorphin analogues, evidence strongly indicates that the primary molecular target of this compound in human cells is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a comprehensive overview of the molecular targets of this compound, focusing on its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for target validation.

Primary Molecular Target: VEGFR-2

The primary molecular target of this compound in human cells is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels. This compound exerts its biological effects by directly inhibiting the kinase activity of VEGFR-2.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. By binding to the ATP-binding pocket of the receptor, this compound prevents the phosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades. This inhibition ultimately leads to the attenuation of cellular processes mediated by VEGF signaling, such as endothelial cell proliferation, migration, and survival.

Quantitative Data on this compound Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Reference |

| VEGFR-2 (KDR) | In vitro kinase assay | 25.1 | [1] |

| ALK2 | In vitro kinase assay | 3,600 | [1] |

| AMPK | In vitro kinase assay | 8,000 | [1] |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. A lower IC50 value indicates greater potency.

Signaling Pathway of this compound Action

This compound primarily disrupts the VEGF signaling pathway by targeting VEGFR-2. The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphorylated residues serve as docking sites for various signaling proteins, initiating multiple downstream cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for angiogenesis. This compound's inhibition of VEGFR-2 phosphorylation blocks these downstream events.

Caption: VEGF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular targets of this compound.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the activity of a purified kinase.

Objective: To quantify the potency (IC50) of this compound against VEGFR-2 and other kinases.

Materials:

-

Purified recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (radiolabeled [γ-33P]ATP or for non-radioactive assays, cold ATP)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radiometric assays)

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer.

-

In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP (mixed with [γ-33P]ATP for radiometric assays).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, the signal (e.g., luminescence or fluorescence) is measured using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot for VEGFR-2 Phosphorylation

This experiment validates the inhibitory effect of this compound on its target in a cellular context.

Objective: To assess the effect of this compound on VEGF-induced VEGFR-2 phosphorylation in human cells.

Materials:

-

Human endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

Recombinant human VEGF-A

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed human endothelial cells in culture plates and grow to near confluency.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-VEGFR-2 primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total VEGFR-2 antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.

Caption: General experimental workflow for target validation of this compound.

Off-Target Effects

While this compound is considered a selective VEGFR-2 inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.[1] The available data indicates significantly lower potency against other kinases like ALK2 and AMPK.[1] Comprehensive kinome-wide screening would be necessary to fully elucidate the selectivity profile of this compound.

Conclusion

The primary molecular target of this compound in human cells is the receptor tyrosine kinase VEGFR-2. By inhibiting VEGFR-2 phosphorylation, this compound effectively blocks downstream signaling pathways that are essential for angiogenesis. The quantitative data, while limited, supports its selectivity for VEGFR-2 over certain other kinases. The experimental protocols outlined in this guide provide a framework for the validation and further investigation of this compound's mechanism of action, which is crucial for its potential application in research and drug development. Further studies are warranted to establish a complete selectivity profile and to explore its full therapeutic potential.

References

In Silico Modeling of DMH4 Binding to Kinase Domains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH4, a derivative of dorsomorphin, is a small molecule inhibitor that has garnered significant interest for its role in modulating the Bone Morphogenetic Protein (BMP) signaling pathway.[1] The BMP pathway is a crucial subset of the transforming growth factor β (TGF-β) signaling family, essential for embryonic development, tissue homeostasis, and cellular processes such as growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, making its components attractive therapeutic targets.

This compound functions as an ATP-competitive antagonist, primarily targeting the kinase domains of BMP type I receptors, including Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1] This guide provides an in-depth technical overview of the methodologies used to model the binding of this compound to these kinase domains using in silico techniques, supported by experimental validation protocols and quantitative binding data.

The BMP/SMAD Signaling Pathway

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[3] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[3] The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3][4] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[3][5] this compound inhibits this pathway by binding to the ATP-binding site of the type I receptor kinase domain, preventing the phosphorylation of R-SMADs.[6]

Canonical BMP/SMAD signaling pathway and the inhibitory action of this compound.

In Silico Modeling Workflow

Computational modeling is a powerful tool for understanding the molecular interactions between a ligand like this compound and its target kinase. A typical in silico workflow involves several stages, from initial protein and ligand preparation to detailed simulations and analysis. This systematic approach allows for the prediction of binding modes, estimation of binding affinities, and elucidation of the structural determinants of inhibitor selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Specificity and Structure of a High Affinity Activin Receptor-like Kinase 1 (ALK1) Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

Understanding the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their roles as kinase inhibitors in oncology and as novel antitubercular agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.

Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines have emerged as a versatile scaffold for the design of potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.[1] This section explores the SAR of these compounds against several important kinase targets.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors.[2] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown significant promise, with some receiving clinical approval.[2]

Structure-Activity Relationship Insights:

The SAR of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors highlights several key structural features for potent and selective inhibition:

-

Pyrazolo[1,5-a]pyrimidine Core: This core structure is essential for binding to the hinge region of the Trk kinase domain. Specifically, the N1 atom of the pyrazolo[1,5-a]pyrimidine forms a critical hydrogen bond with the backbone amide of Met592 in the hinge region, anchoring the inhibitor in the ATP-binding pocket.[2]

-

Substitution at C5: The C5 position is a key point for introducing substituents that can enhance potency and selectivity. For example, the addition of a morpholine group at this position has been shown to improve selectivity by reducing off-target effects.[2]

-

Substitution at C3: Modifications at the C3 position can significantly impact activity. The introduction of a picolinamide group at this position has been shown to enhance TrkA inhibitory activity.

-

Role of Fluorine: The incorporation of fluorine atoms into the phenyl ring of substituents can enhance interactions with specific amino acid residues in the binding pocket, such as Asn655, leading to increased potency.[2]

-

Macrocyclization: Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and have demonstrated potent TrkA inhibition.

Quantitative SAR Data for Trk Inhibitors:

The following table summarizes the in vitro inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases.

| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |

| 1 | H | 2,5-difluorophenyl-pyrrolidine | 1.7 | - | - |

| 2 | H | Pyridine-pyrrolidine | <10 | - | - |

| 3 | H | Pyridinone-pyrrolidine | <10 | - | - |

| 4n | 3-pyrazolyl | - | 2.3 (G667C mutant) | - | - |

Data compiled from multiple sources.

Trk Signaling Pathway:

The binding of neurotrophins (like NGF to TrkA) to the extracellular domain of Trk receptors leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[3][4]

Pim Kinase Inhibitors

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are downstream of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[5] Overexpression of Pim kinases is associated with poor prognosis in various cancers, making them attractive therapeutic targets.[6]

Structure-Activity Relationship Insights:

-

Substituents at R1 and R2: The nature of the substituents at the R1 and R2 positions of the pyrazolo[1,5-a]pyrimidine core is crucial for Pim kinase inhibitory activity and selectivity. For instance, a diaminoethyl substituent at the R1 position and a biaryl meta substituent at the R2 position are favorable for Pim-1 inhibition. In contrast, a benzimidazolone or indazole moiety at R2 tends to favor Pim-2 inhibition.

Quantitative SAR Data for Pim-1/2 Inhibitors:

The following table presents the inhibitory concentrations of representative pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 and Pim-2 kinases.

| Compound | R1 | R2 | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) |

| 50 | diaminoethyl | biaryl meta | <10 | >100 |

| - | - | benzimidazolone | >100 | <50 |

Data is generalized from QSAR studies.

Pim-1 Signaling Pathway:

Pim-1 is a downstream effector of the JAK/STAT signaling pathway and plays a significant role in cell survival and proliferation by phosphorylating and regulating the activity of several key proteins, including the pro-apoptotic protein BAD and cell cycle regulators like p21 and p27.[7]

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are found in approximately 25-30% of acute myeloid leukemia (AML) patients and are associated with a poor prognosis.[8]

Structure-Activity Relationship Insights:

The development of pyrazolo[1,5-a]pyrimidine-based FLT3-ITD inhibitors is an active area of research. Specific SAR details are proprietary to the developing institutions, but generally, the core scaffold is designed to interact with the kinase hinge region, while peripheral substitutions are optimized for potency against both wild-type and mutated forms of FLT3, as well as to improve pharmacokinetic properties.

FLT3-ITD Signaling Pathway:

The FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 receptor. This results in the aberrant activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which drive uncontrolled proliferation and survival of leukemic cells.[8]

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for the transition from transcription initiation to elongation.[4] CDK9 is a target of interest in cancer therapy as many cancer cells are dependent on the continuous transcription of anti-apoptotic proteins.[9]

Structure-Activity Relationship Insights:

The SAR for pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors is still under extensive investigation. The core scaffold is designed to be ATP-competitive, and modifications are being explored to enhance selectivity over other CDKs and to improve cellular potency and pharmacokinetic profiles.

CDK9-Mediated Transcription Elongation:

CDK9/Cyclin T1 (P-TEFb) is recruited to the promoter regions of genes where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors (DSIF and NELF). This phosphorylation event releases Pol II from a paused state, allowing for productive transcription elongation.[10]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of CDK9 Activity by Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 8. youtube.com [youtube.com]

- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 [dro.deakin.edu.au]

- 10. researchgate.net [researchgate.net]

Apoptosis Induction by a Novel Pyrazole Derivative: A Technical Overview

A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delineates the putative molecular pathways underlying the pro-apoptotic effects of the novel pyrazole derivative, 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide. Drawing upon research into structurally analogous compounds, this document outlines a plausible mechanism of action centered on the induction of the intrinsic mitochondrial apoptotic cascade. Key events include the modulation of Bcl-2 family proteins, generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade. This guide provides researchers and drug development professionals with a foundational understanding of this compound's potential as an anti-cancer therapeutic, supported by generalized experimental protocols and data presented for comparative analysis.

Introduction

Pyrazole derivatives have emerged as a promising class of compounds in oncology, with several exhibiting potent anti-proliferative and pro-apoptotic activities across various cancer cell lines. The subject of this guide, 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide, is a novel molecule sharing structural motifs with other apoptosis-inducing pyrazole-containing compounds, including celecoxib and its derivatives. These related compounds have been shown to trigger programmed cell death through mechanisms that are often independent of their cyclooxygenase-2 (COX-2) inhibitory effects.[1]

The induction of apoptosis is a critical strategy in cancer therapy, and understanding the specific pathways activated by a novel compound is paramount for its development as a therapeutic agent. This guide synthesizes the current understanding of apoptosis induction by related pyrazole derivatives to propose a likely mechanism for the title compound. The proposed pathway involves the intrinsic (mitochondrial) route of apoptosis, a central and highly regulated cell death program.

Proposed Apoptosis Induction Pathway

The proposed mechanism of apoptosis induction by 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide is multifaceted and converges on the activation of the intrinsic apoptotic pathway. The key sequential events are detailed below and illustrated in the accompanying diagrams.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

A crucial initiating step in the proposed pathway is the direct or indirect inhibition of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. Structurally similar pyrazole derivatives have demonstrated the ability to bind to and inhibit these proteins.[2] The sulfonamide and chlorophenyl groups present in the compound of interest are often associated with enhanced cytotoxic activity.[2] Inhibition of Bcl-2 and Bcl-xL disrupts their sequestration of pro-apoptotic Bcl-2 family members, Bax and Bak.

Generation of Reactive Oxygen Species (ROS)

Several pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) within cancer cells.[3] Elevated intracellular ROS levels can lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA. This cellular stress is a potent trigger for the intrinsic apoptotic pathway.[3]

Mitochondrial Outer Membrane Permeabilization (MOMP)

The inhibition of anti-apoptotic Bcl-2 proteins and the increase in ROS levels converge at the mitochondria. Freed from inhibition, pro-apoptotic proteins Bax and Bak oligomerize and insert into the outer mitochondrial membrane, forming pores.[4][5] This process, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the apoptotic cascade.

Release of Cytochrome c and Apoptosome Formation

The pores formed by Bax and Bak facilitate the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[5][6] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome.[6]

Caspase Activation Cascade

The apoptosome serves as an activation platform for pro-caspase-9. Once activated, caspase-9 initiates a proteolytic cascade, cleaving and activating effector caspases, primarily caspase-3.[3][6]

Execution of Apoptosis

Activated caspase-3 is the primary executioner of apoptosis. It cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies. These apoptotic bodies are subsequently cleared by phagocytic cells, preventing an inflammatory response.

Signaling Pathway Diagram

Caption: Proposed intrinsic apoptosis pathway induced by the pyrazole derivative.

Quantitative Data on Related Pyrazole Derivatives

The following table summarizes representative quantitative data for apoptosis induction by structurally related pyrazole derivatives in various cancer cell lines. This data is provided for comparative purposes to contextualize the potential potency of 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide.

| Compound Class | Cancer Cell Line | Assay | Endpoint | Value | Reference |

| 1,3,5-Trisubstituted Pyrazole | MCF-7 (Breast) | Cytotoxicity | IC50 | 3.9 - 35.5 µM | [2] |

| 1,3,5-Trisubstituted Pyrazole | A549 (Lung) | Cytotoxicity | IC50 | Similar to MCF-7 | [2] |

| 1,3,5-Trisubstituted Pyrazole | PC-3 (Prostate) | Cytotoxicity | IC50 | Similar to MCF-7 | [2] |

| Dihydro-Pyrazole Derivative (3f) | MDA-MB-468 (Breast) | Cytotoxicity | IC50 (24h) | 14.97 µM | [3] |

| Dihydro-Pyrazole Derivative (3f) | MDA-MB-468 (Breast) | Cytotoxicity | IC50 (48h) | 6.45 µM | [3] |

| Celecoxib Derivative | Various | Apoptosis Assay | % Apoptotic Cells | Varies | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic pathway of pyrazole derivatives. These protocols can be adapted for the investigation of 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivative at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Apoptosis-Related Proteins

-

Protein Extraction: Treat cells with the compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Treatment: Treat cells with the pyrazole derivative as described for the apoptosis assay.

-

Staining: Incubate the cells with a fluorescent cationic dye such as JC-1 or TMRM according to the manufacturer's instructions. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating the apoptotic effects.

Conclusion

The available evidence from studies on structurally related pyrazole derivatives strongly suggests that 4-[3-(4-chlorophenyl)-5-(1-pyrrolidinyl)acetyl-1H-pyrazol-1-yl]benzenesulfonamide likely induces apoptosis through the intrinsic mitochondrial pathway. Key events in this proposed mechanism include the inhibition of anti-apoptotic Bcl-2 family proteins, an increase in cellular ROS, subsequent mitochondrial dysfunction, and the activation of the caspase cascade. The experimental protocols and comparative data provided in this guide offer a solid framework for the further investigation and development of this compound as a potential anti-cancer agent. Future studies should focus on validating this proposed pathway for the specific compound and exploring its efficacy in preclinical cancer models.

References

- 1. targeting-apoptosis-pathways-by-celecoxib-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Celecoxib induced apoptosis against different breast cancer cell lines by down-regulated NF-κB pathway [ouci.dntb.gov.ua]

In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight of DMH4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of DMH4, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). All quantitative data is summarized for clarity, and where available, detailed experimental methodologies are described. This document also includes visualizations of the VEGFR-2 signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.

Core Physicochemical Properties and Molecular Weight of this compound

This compound, with the chemical name 6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-3-phenylpyrazolo[1,5-a]pyrimidine, is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its fundamental properties are crucial for its application in research and drug development.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties have been experimentally determined and reported in commercial datasheets, others, such as pKa and relative density, are currently based on predictive models.

| Property | Value | Citation(s) |

| Molecular Weight | 400.47 g/mol | [1][2] |

| Molecular Formula | C₂₄H₂₄N₄O₂ | [1][2] |

| CAS Number | 515880-75-8 | [1][2] |

| Physical Form | Powder | [2] |

| Color | Off-white to brown | [2][3] |

| Solubility | 9 mg/mL (22.47 mM) in DMSO (sonication recommended) | [1] |

| pKa (Predicted) | 6.28 ± 0.10 | [3] |

| Relative Density (Predicted) | 1.25 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [2][3] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of small molecule inhibitors like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound sample is packed into a thin-walled capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block.

-

The temperature is raised at a rapid rate to approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire solid phase has transformed into a liquid is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range of temperatures. A narrow melting range (e.g., 0.5-2°C) is indicative of a high degree of purity.

Determination of Solubility

Solubility is a crucial parameter that influences the bioavailability and formulation of a drug candidate.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22 µm PVDF filter).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mM).

Determination of pKa (Acid Dissociation Constant)

The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, which may be an aqueous solution or a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or a strong base.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the biological context and a typical experimental workflow for this compound.

This compound Inhibition of the VEGFR-2 Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for DMH4 in In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, notably in tumor growth and metastasis. The ability to modulate angiogenesis is therefore a significant area of research for developing novel therapeutics. One promising target for anti-angiogenic therapy is the Bone Morphogenetic Protein (BMP) signaling pathway. DMH4, a selective inhibitor of Activin receptor-like kinase 2 (ALK2), has emerged as a valuable tool for investigating the role of this pathway in angiogenesis.

These application notes provide a comprehensive protocol for utilizing this compound in a standard in vitro angiogenesis assay—the endothelial cell tube formation assay. This document outlines the mechanism of action of this compound, detailed experimental procedures, and methods for data quantification and interpretation.

Mechanism of Action: this compound in Angiogenesis

This compound is a potent and selective small molecule inhibitor of ALK2, a type I BMP receptor. In the context of angiogenesis, the BMP signaling pathway plays a complex and sometimes contradictory role. While some BMPs acting through other receptors like ALK1 can be anti-angiogenic, ligands such as BMP2 and BMP6 have been shown to be pro-angiogenic by signaling through ALK2 and ALK3.

Activation of ALK2 by its ligands (e.g., BMP6) leads to the phosphorylation of downstream signaling molecules, primarily Smad1 and Smad5. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of genes involved in endothelial cell proliferation, migration, and differentiation—key processes in angiogenesis.